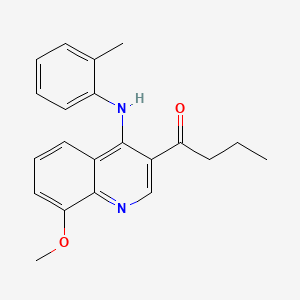
SKF96067
概述
描述
SKF96067 is a chemical compound known for its role as a reversible inhibitor of the gastric hydrogen/potassium adenosine triphosphatase (H+/K±ATPase). This enzyme is crucial for the acidification of the stomach, making this compound a valuable compound in the study of gastric acid-related conditions .
科学研究应用
SKF96067 有几种科学研究应用,包括:
化学: 用作研究酶抑制和胃酸分泌机制的工具。
生物学: 有助于了解 H+/K±ATPase 在胃酸调节中的生理作用。
医学: 通过减少胃酸的产生,在治疗消化性溃疡和胃食管反流病 (GERD) 等疾病方面具有潜在的治疗应用.
工业: 可用于开发针对胃酸相关疾病的新药.
生化分析
Biochemical Properties
SKF96067 plays a significant role in biochemical reactions by inhibiting the activity of the gastric H+/K±ATPase enzyme . This enzyme is crucial for the acidification of the stomach, and its inhibition by this compound leads to a reduction in gastric acid secretion. This compound interacts with the H+/K±ATPase enzyme competitively with respect to the activating action of potassium ions (K+), with a Ki value of 0.39 ± 0.05 μM . Additionally, this compound inhibits hydrogen ion transport and ATPase activity with an IC50 value of 60 ± 10 μM at pH 7.0 .
Cellular Effects
This compound influences various cellular processes by modulating the activity of the H+/K±ATPase enzyme. This modulation affects cell signaling pathways, gene expression, and cellular metabolism. By inhibiting the H+/K±ATPase enzyme, this compound reduces the production of gastric acid, which can impact the overall cellular environment in the stomach lining . This reduction in acid production can influence the expression of genes related to acid secretion and cellular metabolism.
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the H+/K±ATPase enzyme, where it acts as a reversible inhibitor . This compound competes with potassium ions for binding to the enzyme, thereby inhibiting its activity. This inhibition prevents the transport of hydrogen ions into the stomach lumen, reducing gastric acid secretion . The compound’s interaction with the enzyme is characterized by a Ki value of 0.39 ± 0.05 μM, indicating its high affinity for the enzyme .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation can influence its long-term effects on cellular function. Studies have shown that this compound maintains its inhibitory activity over extended periods, but its effectiveness may decrease due to degradation . Long-term exposure to this compound can lead to sustained inhibition of gastric acid secretion, which may have implications for cellular function and overall gastric health .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound effectively inhibits gastric acid secretion without causing significant adverse effects . At higher doses, the compound may exhibit toxic or adverse effects, including potential damage to the gastric lining and other tissues . Threshold effects have been observed, where the compound’s efficacy plateaus at certain dosages, indicating a limit to its inhibitory capacity .
Metabolic Pathways
This compound is involved in metabolic pathways related to the inhibition of the H+/K±ATPase enzyme . The compound interacts with enzymes and cofactors involved in gastric acid secretion, influencing metabolic flux and metabolite levels. By inhibiting the H+/K±ATPase enzyme, this compound affects the overall metabolic balance in the stomach lining, leading to changes in the production and transport of hydrogen ions .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . The compound’s localization and accumulation are influenced by its binding affinity to the H+/K±ATPase enzyme. This compound’s distribution within the gastric lining is critical for its inhibitory effects on acid secretion . The compound’s transport mechanisms ensure its effective delivery to target sites within the stomach.
Subcellular Localization
This compound’s subcellular localization is primarily within the gastric parietal cells, where it exerts its inhibitory effects on the H+/K±ATPase enzyme . The compound’s activity is directed towards the enzyme’s lumenal side, where it competes with potassium ions for binding . This specific localization is essential for this compound’s function as an inhibitor of gastric acid secretion .
准备方法
合成路线和反应条件
SKF96067 的合成涉及多个步骤,从关键中间体的制备开始。具体的合成路线和反应条件是专有的,尚未公开详细披露。 它通常涉及有机合成技术,例如缩合反应、环化和纯化步骤,以达到所需的纯度和产率 .
工业生产方法
This compound 的工业生产可能涉及扩大实验室合成方法,优化反应条件以提高产率,并通过严格的质量控制措施确保一致的质量。 自动化反应器和连续流动化学的使用可以用来提高效率和可重复性 .
化学反应分析
反应类型
SKF96067 主要与 H+/K±ATPase 酶发生抑制反应。 它对钾离子的激活作用具有竞争性地抑制酶的活性 .
常见试剂和条件
This compound 对 H+/K±ATPase 的抑制是在体外研究的,使用条件如 pH 值为 7.0、存在 100 毫摩尔氯化钠和 1 毫摩尔氯化钾。 该化合物在这些条件下表现出 60 ± 10 微摩尔的抑制浓度 (IC50) 值 .
形成的主要产物
This compound 与 H+/K±ATPase 之间反应的主要产物是受抑制的酶复合物,这会导致氢离子转运减少和胃酸分泌减少 .
作用机制
SKF96067 通过可逆地抑制 H+/K±ATPase 酶发挥作用。它与酶的活性位点结合,阻止氢离子和钾离子的交换,而这对于胃酸分泌至关重要。 这种抑制降低了胃中的总酸度,为酸相关疾病提供了治疗益处 .
相似化合物的比较
类似化合物
奥美拉唑: 另一种质子泵抑制剂,不可逆地抑制 H+/K±ATPase。
兰索拉唑: 与奥美拉唑类似,它也不可逆地抑制这种酶。
泮托拉唑: 另一种不可逆地抑制 H+/K±ATPase 的抑制剂。
SKF96067 的独特性
与上述化合物不同,this compound 是一种可逆抑制剂,这意味着它的作用更容易控制和逆转。 这种特性使其成为研究和潜在治疗应用的宝贵工具,在这些应用中需要可逆抑制 .
属性
IUPAC Name |
1-[8-methoxy-4-(2-methylanilino)quinolin-3-yl]butan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O2/c1-4-8-18(24)16-13-22-21-15(10-7-12-19(21)25-3)20(16)23-17-11-6-5-9-14(17)2/h5-7,9-13H,4,8H2,1-3H3,(H,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAVJDLHBPIXVJL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)C1=CN=C2C(=C1NC3=CC=CC=C3C)C=CC=C2OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40151146 | |
| Record name | 3-Butyryl-4-(2-methylphenylamino)-8-methoxyquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40151146 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
115607-61-9 | |
| Record name | 3-Butyryl-4-(2-methylphenylamino)-8-methoxyquinoline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0115607619 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Butyryl-4-(2-methylphenylamino)-8-methoxyquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40151146 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3-[(3-Aminopropyl)selanyl]-l-alanine](/img/structure/B1681722.png)
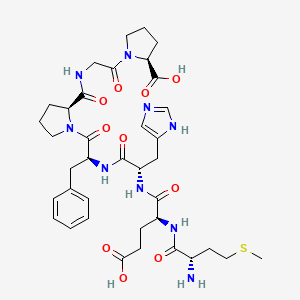

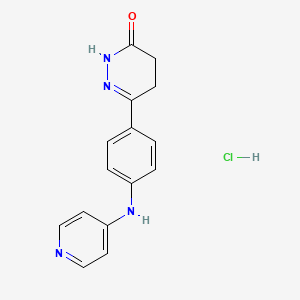
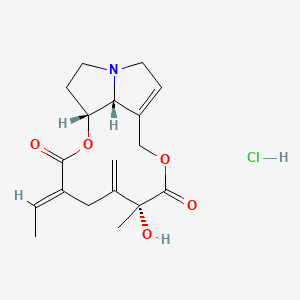
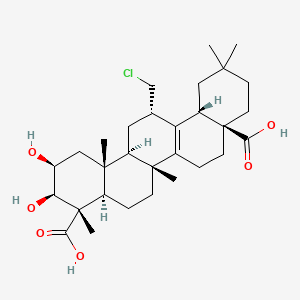
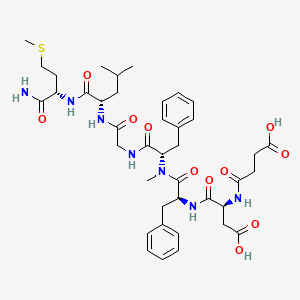

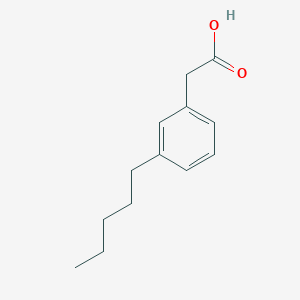
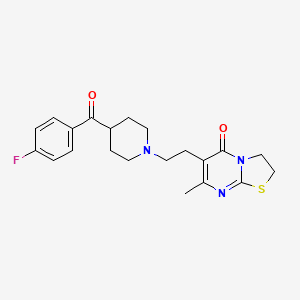
![N-[2,6-bis(phenylsulfanyl)pyridin-3-yl]-3-(2-chloro-6-fluorophenyl)-5-methyl-1,2-oxazole-4-carboxamide](/img/structure/B1681741.png)
![11,21-dihydroxy-16-(hydroxymethyl)-12,20-dimethyl-5-oxa-8,17,20-triazahexacyclo[15.3.1.03,19.04,8.09,18.010,15]henicosa-10(15),11-diene-13,14-dione](/img/structure/B1681743.png)


